

BMS-986115: A Technical Guide to its Impact on the Notch Signaling Pathway

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Compound of Interest

Compound Name: BMS-986115

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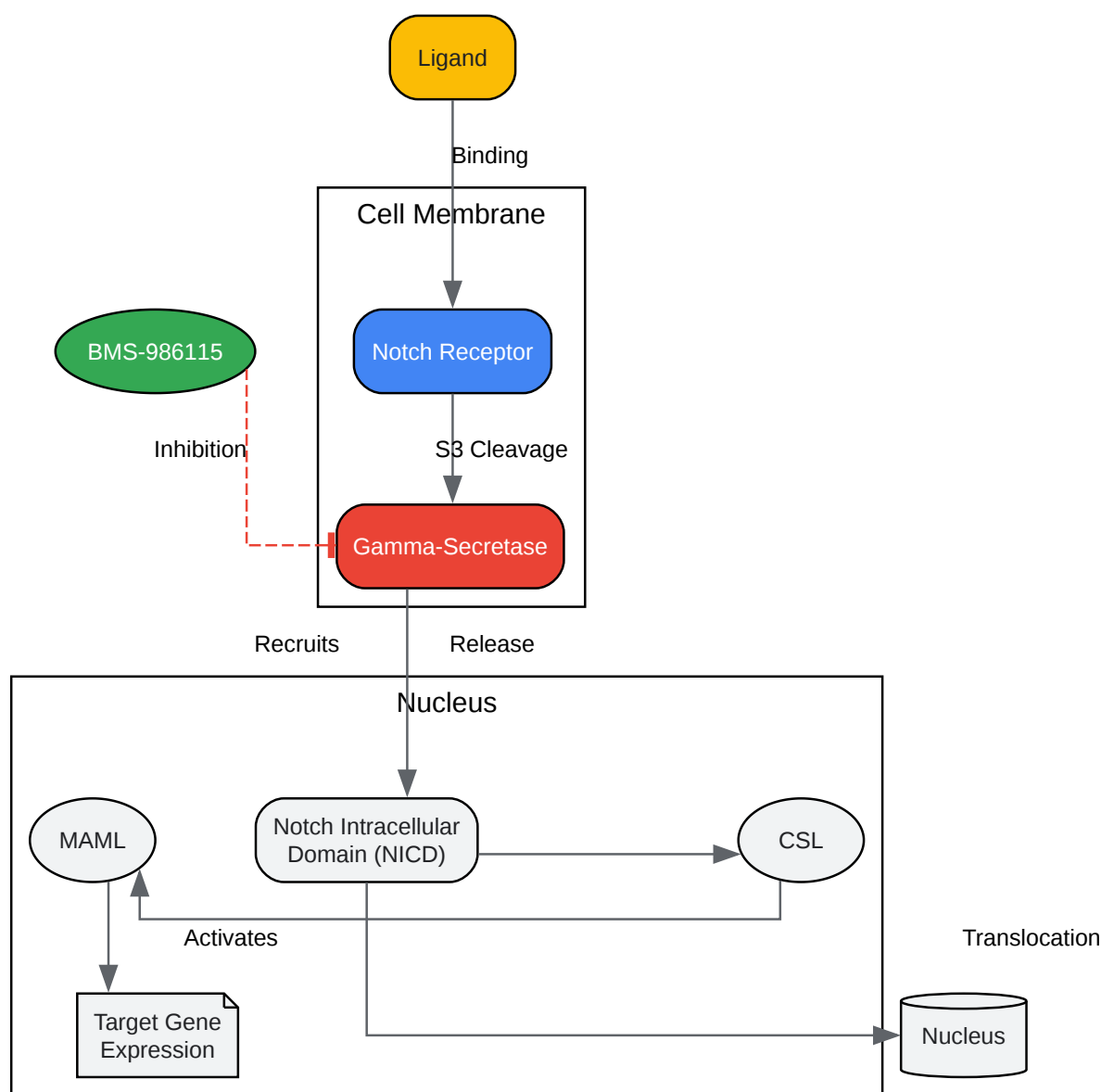
Introduction

BMS-986115 is an orally active, selective pan-Notch inhibitor that targets the gamma-secretase complex, a critical component of the Notch signaling pathway.^{[1][2]} The Notch pathway is a highly conserved signaling cascade that plays a fundamental role in regulating cell fate decisions, proliferation, differentiation, and survival.^[1] Dysregulation of this pathway is implicated in the pathogenesis of various malignancies, including both hematologic cancers and solid tumors, making it a compelling target for therapeutic intervention.^{[1][2]} **BMS-986115** inhibits all four mammalian Notch receptors (Notch1-4) at low nanomolar concentrations, thereby preventing the proteolytic cleavage and subsequent activation of these receptors.^[1] This technical guide provides a comprehensive overview of the mechanism of action of **BMS-986115**, its effects on the Notch signaling pathway, and detailed methodologies for key experimental assessments.

Mechanism of Action

BMS-986115 functions as a gamma-secretase inhibitor.^[2] Gamma-secretase is a multi-protein enzyme complex responsible for the intramembrane cleavage of several transmembrane proteins, including the Notch receptors.^[2] Following ligand binding, the Notch receptor undergoes a series of proteolytic cleavages. The final cleavage, mediated by gamma-secretase, releases the Notch intracellular domain (NICD).^[2] The NICD then translocates to the nucleus, where it forms a transcriptional activation complex with CSL (CBF1/Suppressor of

Hairless/LAG-1) and Mastermind-like (MAML) proteins to regulate the expression of downstream target genes, such as those in the HES and HEY families.[3] By inhibiting gamma-secretase, **BMS-986115** prevents the release of the NICD, thereby blocking the downstream signaling cascade.[2]



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Figure 1: Mechanism of Action of **BMS-986115** on the Notch Signaling Pathway.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and clinical evaluation of **BMS-986115**.

Table 1: In Vitro Inhibitory Activity

Target	IC50 (nM)
Notch1	7.8
Notch3	8.5

Data from MedChemExpress

Table 2: Phase I Clinical Trial (NCT01986218) - Continuous Daily Dosing (Arm A)

Parameter	Value	Reference
Dose Levels Evaluated	0.3, 0.6, 1.2, 1.5, and 2 mg	[1]
Maximum Tolerated Dose (MTD)	1.5 mg daily	[1]
Dose Limiting Toxicities (DLTs)	Grade 3 nausea, diarrhea, pruritus/urticaria, and ileus	[1]
Most Frequent Treatment-Related Adverse Events	Diarrhea (72%), hypophosphatemia (64%), nausea (61%)	[1]
Pharmacokinetics (Median tmax)	1-3 hours	[4]
Pharmacokinetics (Median half-life)	17.24 to 28.01 hours	[4]

| Clinical Outcome (Stable Disease > 6 months) | 3 out of 24 patients |[1] |

Table 3: Phase I Clinical Trial (NCT01986218) - Intermittent Twice Weekly Dosing (Arm B)

Parameter	Value	Reference
Dose Levels Evaluated	2, 4, and 8 mg	[1]
Maximum Tolerated Dose (MTD)	Not established	[1]
Dose Limiting Toxicities (DLTs)	Grade 3 nausea, diarrhea, pruritus/urticaria	[1]

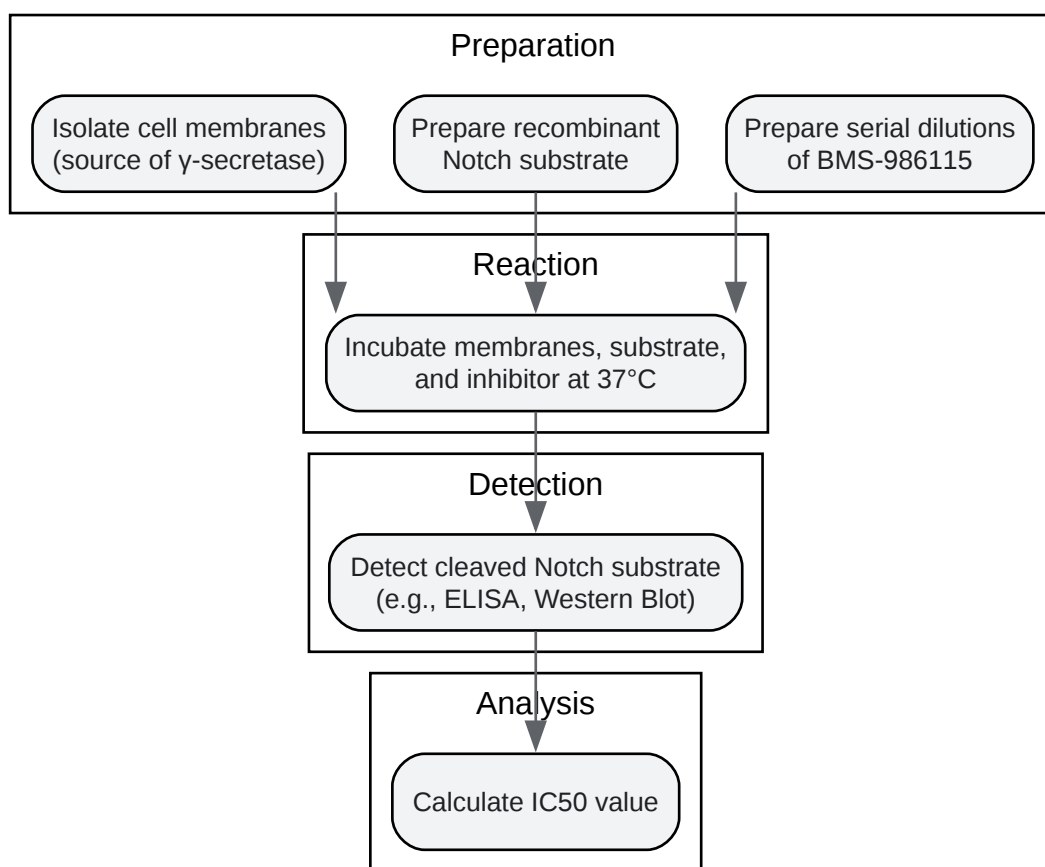
| Clinical Outcome (Stable Disease > 6 months) | 2 out of 12 patients |[\[1\]](#) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of **BMS-986115**.

In Vitro Gamma-Secretase Activity Assay (Representative Protocol)

This protocol is a representative method for assessing the inhibitory activity of compounds like **BMS-986115** on gamma-secretase.



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Figure 2: Workflow for an in vitro gamma-secretase activity assay.

Methodology:

- Preparation of Gamma-Secretase Enzyme Source:
 - Cell membranes containing the gamma-secretase complex are isolated from a suitable cell line (e.g., HEK293, CHO cells) through homogenization and ultracentrifugation.[5]
- Substrate:
 - A recombinant protein substrate containing the gamma-secretase cleavage site of a Notch receptor is used.[1]
- Assay Procedure:

- The isolated membranes are incubated with the Notch substrate in the presence of varying concentrations of **BMS-986115** or a vehicle control.
- The reaction is typically carried out at 37°C for a defined period.[\[5\]](#)
- Detection of Cleavage Products:
 - The amount of cleaved Notch substrate (NICD) is quantified using methods such as ELISA or Western blotting with an antibody specific to the cleaved product.[\[1\]](#)
- Data Analysis:
 - The percentage of inhibition is calculated for each concentration of **BMS-986115**, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Representative Protocol)

This protocol describes a common method to assess the effect of **BMS-986115** on the proliferation of cancer cell lines.

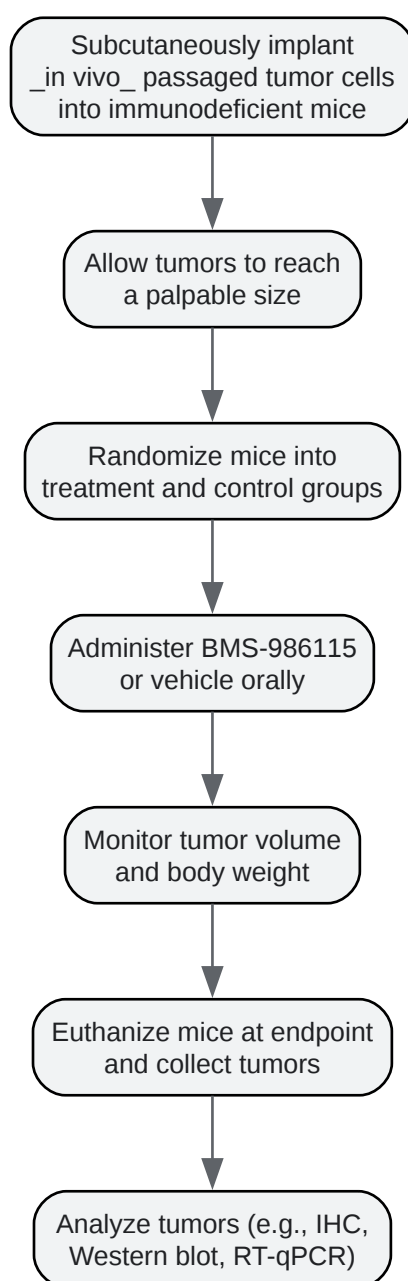
Methodology:

- Cell Culture:
 - Cancer cell lines with known Notch pathway activation (e.g., T-ALL cell lines like TALL-1 or triple-negative breast cancer cells like MDA-MB-468) are cultured in appropriate media.
- Treatment:
 - Cells are seeded in 96-well plates and treated with a range of concentrations of **BMS-986115** or a vehicle control for a specified duration (e.g., 72 hours).
- Proliferation Assessment:
 - Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
- Data Analysis:

- The absorbance or luminescence values are used to determine the percentage of cell growth inhibition, and an IC50 value for cell proliferation is calculated.

In Vivo Xenograft Tumor Model (Representative Protocol)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **BMS-986115** in a xenograft model, based on studies with the structurally similar compound BMS-906024.[\[5\]](#)



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Figure 3: Workflow for an in vivo xenograft tumor model study.

Methodology:

- Animal Model:
 - Immunodeficient mice (e.g., NOD/SCID) are used.
- Tumor Cell Implantation:
 - Human cancer cells (e.g., T-ALL or solid tumor cell lines) are injected subcutaneously into the flanks of the mice.[5] Patient-derived xenograft (PDX) models can also be utilized for a more clinically relevant assessment.
- Treatment:
 - Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
 - **BMS-986115** is administered orally at various doses and schedules.[5]
- Efficacy Evaluation:
 - Tumor volume and mouse body weight are measured regularly.
 - The study endpoint is typically reached when tumors in the control group reach a specified size.
- Pharmacodynamic Analysis:
 - At the end of the study, tumors can be excised for analysis of Notch pathway inhibition (e.g., levels of cleaved Notch1, Hes1 expression) by immunohistochemistry, Western blotting, or RT-qPCR.[5]

RT-qPCR for Notch Target Gene Expression

This protocol was used to measure the expression of Notch pathway-related genes in patient samples during the Phase I clinical trial of **BMS-986115**.[\[1\]](#)

Methodology:

- Sample Collection and RNA Isolation:
 - Whole blood samples are collected from patients at various time points.
 - Total RNA is isolated using a suitable kit (e.g., QIAGEN PAXgene Blood RNA Extraction Kit).[\[1\]](#)
- cDNA Synthesis:
 - RNA is reverse transcribed to cDNA using a reverse transcriptase kit (e.g., SuperScript II Reverse Transcriptase Kit).[\[1\]](#)
- Real-Time PCR:
 - The expression of Notch target genes (e.g., Hes1, Deltex1) and an endogenous control gene (e.g., PPIA) is quantified using a real-time PCR system and validated assays.[\[1\]](#)
- Data Analysis:
 - The relative expression levels of the target genes are calculated using the comparative Ct method ($\Delta\Delta C_t$).
 - The level of inhibition of gene expression following **BMS-986115** administration is determined by comparing post-treatment expression levels to pre-treatment levels.[\[1\]](#)

Conclusion

BMS-986115 is a potent, orally bioavailable pan-Notch inhibitor that effectively targets the gamma-secretase complex, leading to the inhibition of Notch signaling. Preclinical and clinical studies have demonstrated its biological activity and established a manageable safety profile. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on Notch pathway inhibitors and their application in oncology. Further investigation into the efficacy of **BMS-**

986115, both as a monotherapy and in combination with other anti-cancer agents, is warranted.

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